
1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has gained attention in scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been shown to exhibit a variety of biological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and electrostatic interactions. This compound has been shown to bind to a variety of different proteins and nucleic acids, including the AMPA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of memory formation, and the reduction of neuroinflammation. This compound has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the major advantages of using 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its ability to enhance the activity of certain biological molecules, making it a useful tool for studying their function. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for the use of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide in scientific research. One area of interest is in the development of new drugs that target the AMPA receptor, which this compound has been shown to interact with. Another potential direction is in the use of this compound as a tool for studying the function of other biological molecules, such as nucleic acids and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in the treatment of neurological disorders.
合成法
The synthesis of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide involves a multistep process that begins with the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then converted to this compound through the addition of sulfonamide groups using a variety of different methods, including the use of chlorosulfonic acid or sulfur trioxide.
科学的研究の応用
1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications due to its ability to interact with biological molecules such as proteins and nucleic acids. One of the most notable applications of this compound is in the field of neuroscience, where it has been shown to enhance the activity of certain neurotransmitter receptors and improve synaptic plasticity.
特性
IUPAC Name |
1-ethyl-N-(4-ethylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11-5-7-12(8-6-11)15-19(17,18)13-9-14-16(4-2)10-13/h5-10,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZOHGYJXDGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

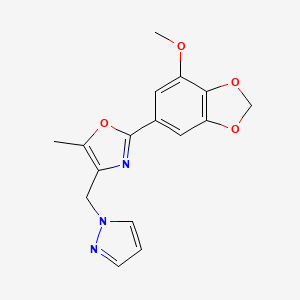
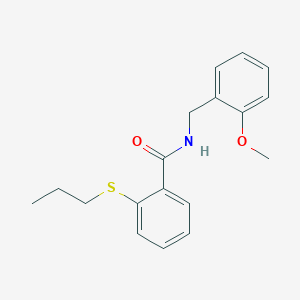
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
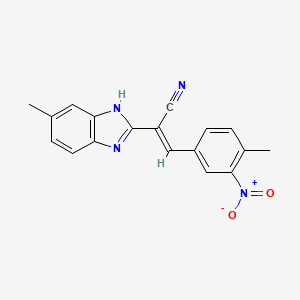
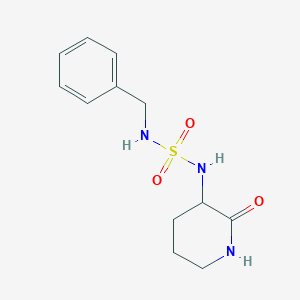
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)
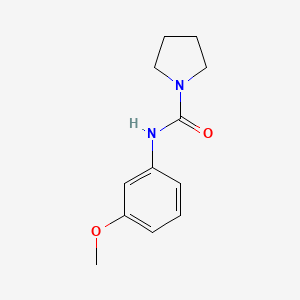
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)
